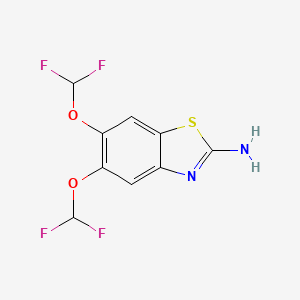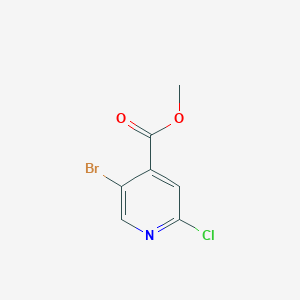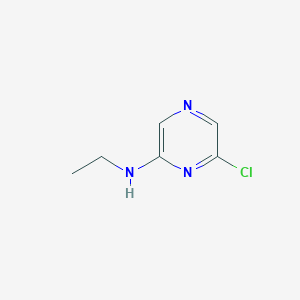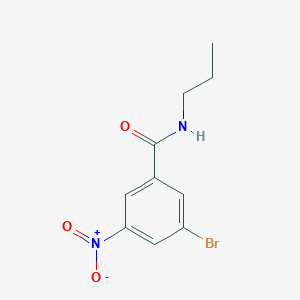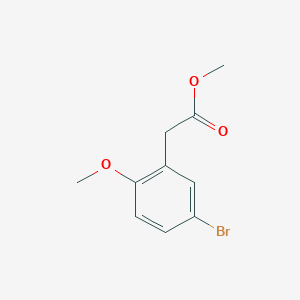![molecular formula C14H23N3O B1370780 4-[3-(4-甲基哌嗪-1-基)丙氧基]苯胺 CAS No. 220822-26-4](/img/structure/B1370780.png)
4-[3-(4-甲基哌嗪-1-基)丙氧基]苯胺
概述
描述
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抑制 Src 激酶活性
- Src 激酶抑制剂: 该化合物已显示出作为 Src 激酶活性强效抑制剂的潜力。Boschelli 等人 (2001) 进行的研究表明,该化合物的类似物有效抑制 Src 激酶活性以及 Src 介导的细胞增殖,表明在癌症治疗中具有潜在应用 (Boschelli 等,2001).
抗增殖剂
- 抗癌特性: El-Damasy 等人 (2016) 的一项研究发现,具有 3-(吗啉或 4-甲基哌嗪-1-基)丙氧基部分的 2-苯胺喹啉表现出对 60 种癌细胞系具有强效且广谱的抗增殖活性。这表明该化合物作为癌症治疗中广谱抗增殖剂的潜力 (El-Damasy 等,2016).
缺氧细胞毒性剂
- 缺氧细胞毒性活性: Ortega 等人 (2000) 的研究表明,该化合物的衍生物,特别是那些具有哌嗪等碱性侧链的衍生物,表现出强效的缺氧细胞毒性活性。这对于开发针对缺氧肿瘤环境的治疗可能很重要 (Ortega 等,2000).
新型酰胺的合成
- 化学合成: Koroleva 等人 (2011) 专注于合成含有 N-甲基哌嗪片段的新型羧酸酰胺,包括 4-甲基哌嗪-1-基甲基)苯胺,突出了其在合成具有潜在药用价值的化合物中的重要性 (Koroleva 等,2011).
G-四链体稳定剂
- 癌症治疗: Pomeislová 等人 (2020) 使用 4-(4-甲基哌嗪-1-基)苯胺作为模板,设计了新的低分子量化合物以稳定 c-MYC 原癌基因中的 G-四链体。这种方法可能导致有效的癌症治疗 (Pomeislová 等,2020).
血清素受体配体
- 神经系统疾病: Łażewska 等人 (2019) 合成了一系列 2-氨基-4-(4-甲基哌嗪-1-基)-1,3,5-三嗪,以评估它们作为血清素 5-HT6 受体的配体的作用,这对于治疗神经系统疾病可能很重要 (Łażewska 等,2019).
多巴胺自受体激动剂
- 抗精神病活性: Jaén 等人 (1988) 的研究确定了 [(芳基哌嗪基)烷氧基]苯胺,包括 3-[3-(4-苯基-1-哌嗪基)丙氧基]苯胺,作为具有潜在抗精神病活性的选择性多巴胺自受体激动剂 (Jaén 等,1988).
电致变色材料
- 电致变色应用: Li 等人 (2017) 研究了采用该化合物衍生物的新型电致变色材料,突出了其在智能窗口和显示技术等应用中的潜力 (Li 等,2017).
H1 抗组胺药
- 过敏治疗: Alagarsamy 和 Parthiban (2014) 合成了用 4-甲基哌嗪-1-基丙硫基取代的新型喹唑啉-4-(3H)-酮,作为潜在的 H1 抗组胺药,表明在过敏治疗中的应用 (Alagarsamy 和 Parthiban,2014).
抗菌和抗真菌剂
- 抗菌活性: Baker 等人 (2022) 合成了带有 4-甲基哌嗪-1-基的氨基醇,显示出对新型隐球菌的显着抑制作用,表明具有作为抗菌和抗真菌剂的潜力 (Baker 等,2022).
喹啉腈
- 选择性抑制效应: Boschelli 等人 (2007) 对 7-乙炔基-3-喹啉腈(包括 4-甲基哌嗪-1-基的衍生物)的研究确定了它们对 Src 激酶的选择性抑制效应,这对于开发靶向癌症治疗很重要 (Boschelli 等,2007).
作用机制
Target of Action
The primary targets of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline are currently unknown . The compound’s structure suggests it may interact with proteins or receptors that have affinity for piperazine derivatives .
Mode of Action
Without knowledge of its biological targets, it is challenging to speculate on the exact mode of action of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline. Based on its structural similarity to other piperazine derivatives, it may bind to its target proteins and modulate their activity .
生化分析
Biochemical Properties
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with oxidoreductase enzymes, which are crucial for redox reactions in cells . The nature of these interactions often involves hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This binding can lead to enzyme inhibition or activation, depending on the specific context of the reaction.
Cellular Effects
The effects of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in colon cancer cells, the compound has been shown to inactivate the NF-κB pathway, thereby reducing the antiapoptotic function of NF-κB and inhibiting cancer cell growth . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. The compound’s interaction with oxidoreductase enzymes, for instance, is stabilized by hydrophobic interactions . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing harmful side effects.
Transport and Distribution
Within cells and tissues, 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)propoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16-8-10-17(11-9-16)7-2-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACBCCMXMDLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622628 | |
| Record name | 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220822-26-4 | |
| Record name | 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

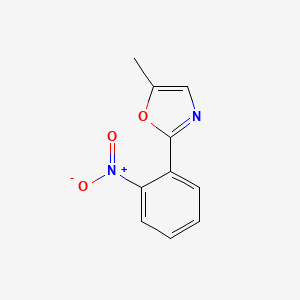

![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)
![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)
![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)
